Diethyl 3-(trifluoromethyl)benzylphosphonate

Übersicht

Beschreibung

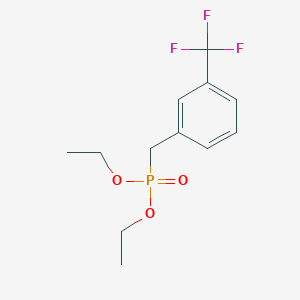

Diethyl 3-(trifluoromethyl)benzylphosphonate, also known as {[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid diethyl ester, is an organophosphorus compound with the molecular formula C12H16F3O3P and a molecular weight of 296.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzylphosphonate moiety, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-(trifluoromethyl)benzylphosphonate typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions and inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

3-(Trifluoromethyl)benzyl chloride+Diethyl phosphiteBaseDiethyl 3-(trifluoromethyl)benzylphosphonate

The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 3-(trifluoromethyl)benzylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of phosphonic acid derivatives.

Reduction: Formation of phosphine oxides or phosphines.

Substitution: Formation of benzyl-substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Diethyl 3-(trifluoromethyl)benzylphosphonate serves as an important synthetic intermediate in organic chemistry. It is utilized for the synthesis of more complex molecules due to its reactivity and ability to participate in various chemical transformations. The compound can be involved in:

- Phosphonylation Reactions : It can act as a phosphonylating agent, introducing phosphonate groups into target molecules.

- Building Block for Drug Development : Its structural features allow it to be a precursor for synthesizing pharmaceutical compounds targeting specific biological pathways.

Table 1: Comparison of Related Phosphonates

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Diethyl Benzylphosphonate | Benzyl group without trifluoromethyl | Less electron-withdrawing character |

| Diethyl 4-(Trifluoromethyl)benzylphosphonate | Trifluoromethyl group at para position | Different electronic effects |

| Diethyl (4-Fluorophenyl)phosphonate | Fluoro group instead of trifluoromethyl | Potentially different reactivity |

Medicinal Chemistry Applications

The biological activity of this compound has garnered attention in medicinal chemistry due to its potential interactions with biological targets. Preliminary studies suggest that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially serving as a lead compound for drug development.

- Anticancer Activity : Similar phosphonates have shown promise in anticancer studies, indicating that this compound could exhibit similar properties.

Case Studies and Research Findings

Several studies have explored the applications and interactions of this compound:

- Study on Biological Interactions : Research indicates that the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and biological activity against certain targets.

- Synthesis Methodologies : Efficient synthetic routes have been developed for producing this compound, maintaining its structural integrity while allowing for further derivatization .

Table 2: Summary of Research Findings

Wirkmechanismus

The mechanism of action of diethyl 3-(trifluoromethyl)benzylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The phosphonate group can mimic phosphate esters, enabling the compound to act as an enzyme inhibitor or substrate analog in biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diethyl 4-fluorobenzylphosphonate

- Diethyl (bromodifluoromethyl)phosphonate

- Diethyl (3-bromopropyl)phosphonate

- Diethyl (methylthiomethyl)phosphonate

Uniqueness

Diethyl 3-(trifluoromethyl)benzylphosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the design of bioactive molecules and specialty chemicals.

Biologische Aktivität

Diethyl 3-(trifluoromethyl)benzylphosphonate is an organophosphorus compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on existing research.

- Molecular Formula : C12H16F3O3P

- Molecular Weight : 310.21 g/mol

- Physical State : Colorless to light yellow liquid

- Refractive Index : 1.455

- Boiling Point : 282-296 °C at 760 mmHg

- Density : 1.223 g/mL at 25 °C

The presence of the trifluoromethyl group contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes, which is crucial for its potential pharmacological applications.

Synthesis

This compound is synthesized through a multi-step process involving the reaction of diethyl phosphite with appropriate benzyl halides. The synthesis typically follows these steps:

- Formation of Benzyl Halide : A benzyl halide is prepared from the corresponding benzyl alcohol.

- Nucleophilic Substitution : Diethyl phosphite reacts with the benzyl halide under basic conditions to form the phosphonate ester.

- Purification : The product is purified through distillation or chromatography.

This method allows for efficient production while maintaining the structural integrity of the compound.

Enzyme Interaction Studies

Research indicates that this compound may interact with various enzymes, potentially acting as an inhibitor or modulator in metabolic pathways. Preliminary studies suggest it may inhibit enzymes involved in critical biological processes, which could lead to therapeutic applications.

Antimicrobial Properties

A study highlighted that related phosphonate derivatives exhibit significant antibacterial activity against Escherichia coli strains. These compounds demonstrated higher selectivity and efficacy compared to conventional antibiotics like ciprofloxacin, suggesting a promising role in combating antibiotic-resistant bacterial infections . The mechanism of action appears to involve oxidative stress induction, leading to DNA damage in bacterial cells .

Cytotoxicity in Cancer Research

Diethyl phosphonates have also been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies showed moderate cytostatic effects against breast, prostate, and lung carcinoma cell lines at concentrations around 50 µM. Notably, some analogues exhibited increased toxicity against multidrug-resistant cancer cells, indicating their potential as anticancer agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential enzyme inhibitor; antibacterial activity | Trifluoromethyl group enhances lipophilicity |

| Diethyl 4-(trifluoromethyl)benzylphosphonate | Antibacterial activity against E. coli | Trifluoromethyl group at position 4 |

| Diethyl benzylphosphonate | Moderate cytotoxicity against various cancer cell lines | Basic structure without trifluoromethyl group |

Case Studies and Research Findings

- Antibacterial Efficacy : In a study examining various phosphonates, diethyl derivatives showed significant antibacterial properties against pathogenic E. coli strains, demonstrating a need for further exploration in clinical settings .

- Cytotoxicity Assessment : A comprehensive evaluation of diethyl phosphonates against eight tumor cell lines revealed that certain structural modifications could enhance anticancer activity, suggesting a pathway for developing new cancer therapies .

Eigenschaften

IUPAC Name |

1-(diethoxyphosphorylmethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-6-5-7-11(8-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRANUXHJUGOHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC=C1)C(F)(F)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.